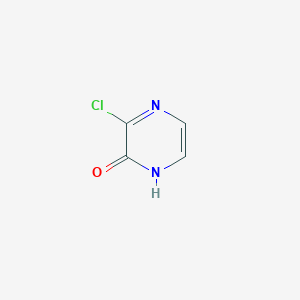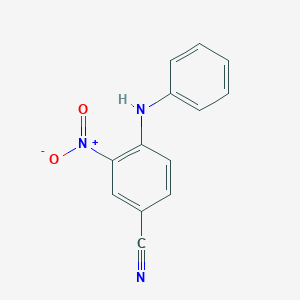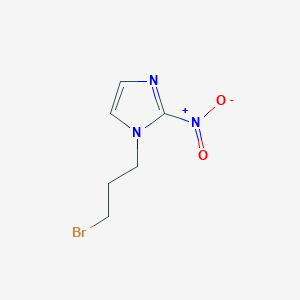
1-(3-Bromopropyl)-2-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-nitro-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a nitroimidazole derivative that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 1-(3-Bromopropyl)-2-nitro-1H-imidazole is not fully understood. However, it is believed that this compound exerts its effects by generating reactive oxygen species (ROS) that cause damage to cellular components such as DNA and proteins. This leads to cell death and inhibition of tumor growth.
Biochemical And Physiological Effects
1-(3-Bromopropyl)-2-nitro-1H-imidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and parasites. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
1-(3-Bromopropyl)-2-nitro-1H-imidazole has several advantages for lab experiments. It is readily synthesized and has good yields. It has also been shown to have a broad spectrum of activity against various microorganisms and cancer cells. However, this compound has limitations such as its potential toxicity and limited solubility in water.
Future Directions
1-(3-Bromopropyl)-2-nitro-1H-imidazole has several potential future directions for research. It can be further studied for its potential use in imaging techniques such as PET and SPECT. Additionally, it can be modified to improve its solubility and reduce its potential toxicity. This compound can also be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, 1-(3-Bromopropyl)-2-nitro-1H-imidazole is a chemical compound that has potential applications in the field of medicine. It has been synthesized using various methods and has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. This compound has advantages and limitations for lab experiments and has several potential future directions for research.
Synthesis Methods
1-(3-Bromopropyl)-2-nitro-1H-imidazole can be synthesized using different methods. One method involves the reaction of 2-nitroimidazole with 3-bromopropanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-nitroimidazole with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. Both methods yield the desired compound with good yields.
Scientific Research Applications
1-(3-Bromopropyl)-2-nitro-1H-imidazole has been studied for its potential use in the treatment of various diseases. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
properties
CAS RN |
115398-63-5 |
|---|---|
Product Name |
1-(3-Bromopropyl)-2-nitro-1H-imidazole |
Molecular Formula |
C6H8BrN3O2 |
Molecular Weight |
234.05 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-nitroimidazole |
InChI |
InChI=1S/C6H8BrN3O2/c7-2-1-4-9-5-3-8-6(9)10(11)12/h3,5H,1-2,4H2 |
InChI Key |
LHWLEXJAXDFZLL-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCBr |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



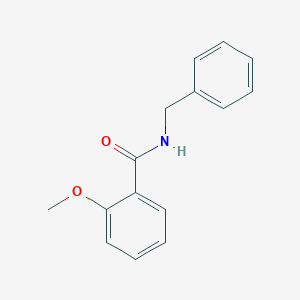


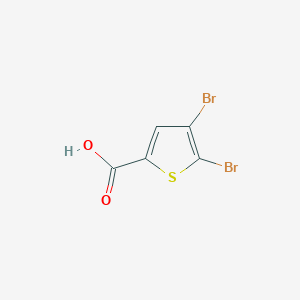

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)
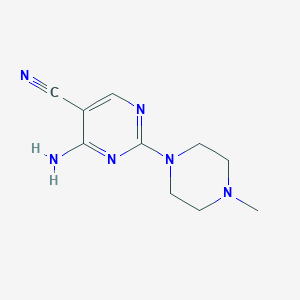
![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)


